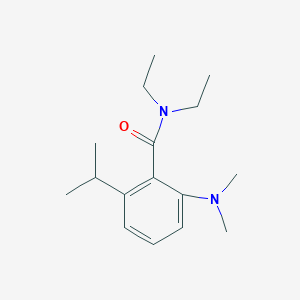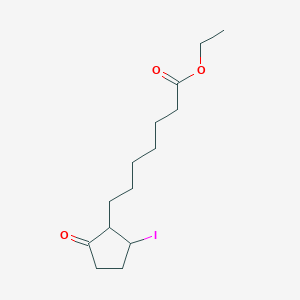![molecular formula C13H22N2O4Si B14402560 1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine CAS No. 86936-17-6](/img/structure/B14402560.png)
1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The compound’s structure includes a silanamine core with a methyl group, a nitrophenyl group, and two isopropoxy groups attached to the silicon atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine typically involves the reaction of 1-methyl-1,1-bis[(propan-2-yl)oxy]silane with 4-nitroaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified through techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted silanamine derivatives with various functional groups.
Applications De Recherche Scientifique
1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with biological molecules, leading to various biochemical effects. The compound’s silanamine core can also participate in reactions with other molecules, influencing its overall activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine can be compared with other similar organosilicon compounds, such as:
1-Methyl-1,1-bis[(propan-2-yl)oxy]silanamine: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine: Lacks the methyl group, affecting its reactivity and applications.
1-Methyl-N-(4-aminophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine:
The unique combination of functional groups in this compound imparts specific properties that distinguish it from these similar compounds, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
86936-17-6 |
|---|---|
Formule moléculaire |
C13H22N2O4Si |
Poids moléculaire |
298.41 g/mol |
Nom IUPAC |
N-[methyl-di(propan-2-yloxy)silyl]-4-nitroaniline |
InChI |
InChI=1S/C13H22N2O4Si/c1-10(2)18-20(5,19-11(3)4)14-12-6-8-13(9-7-12)15(16)17/h6-11,14H,1-5H3 |
Clé InChI |
FUGDNGKTDBBZQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](C)(NC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


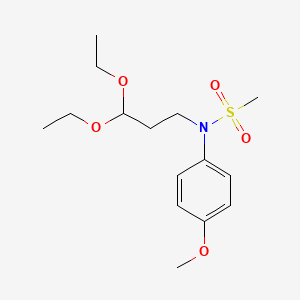
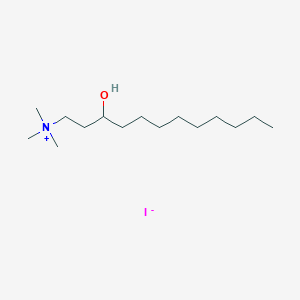
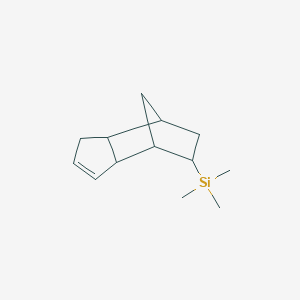
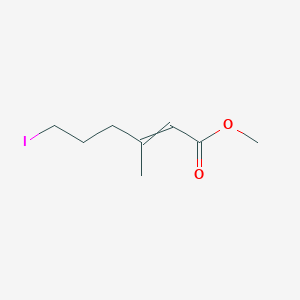
![N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide](/img/structure/B14402517.png)

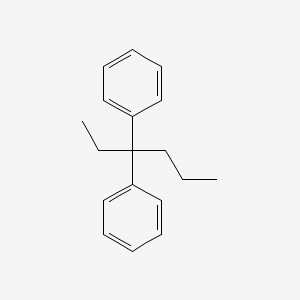
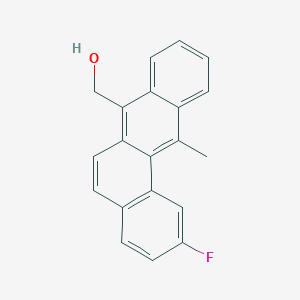
![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)

